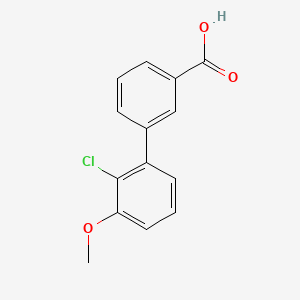
2-Chloro-6-(trifluoromethoxy)nicotinic acid
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethoxy)nicotinic acid” is a chemical compound with the molecular formula C7H3ClF3NO3 . It has a molecular weight of 241.55 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(trifluoromethoxy)nicotinic acid” is 1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethoxy)nicotinic acid” is a white to yellow solid . Its molecular weight is 241.55 .Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, including “2-Chloro-6-(trifluoromethoxy)nicotinic acid”, are used in the agrochemical and pharmaceutical industries. They are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis and applications of TFMP derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Novel Insecticides
- Application : “2-Chloro-6-(trifluoromethoxy)nicotinic acid” can be used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
- Methods : The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid involves various chemical reactions .
- Results : The synthesized analogues were evaluated for their biological activity .
3. Synthesis of Trifluoromethoxypyrazines
- Application : “2-Chloro-6-(trifluoromethoxy)nicotinic acid” can be used in the synthesis of trifluoromethoxypyrazines .
- Methods : Efficient and scalable methods for 2-chloro-5-trifluoromethoxypyrazine synthesis have been developed, showing the synthetic utility of this molecule for Buchwald-Hartwig amination and the Kumada-Corriu and Suzuki and Sonogashira coupling reactions .
- Results : The results of this research have not been specified in the source .
4. Intermediate in Organic Synthesis
- Application : “2-Chloro-6-(trifluoromethoxy)nicotinic acid” is used as an intermediate in organic synthesis .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of using this compound as an intermediate in organic synthesis are not specified in the source .
5. Development of Fluorinated Organic Chemicals
- Application : “2-Chloro-6-(trifluoromethoxy)nicotinic acid” can be used in the development of fluorinated organic chemicals .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of using this compound in the development of fluorinated organic chemicals are not specified in the source .
6. Protection of Crops from Pests
- Application : Trifluoromethylpyridines (TFMP) derivatives, including “2-Chloro-6-(trifluoromethoxy)nicotinic acid”, are used in the protection of crops from pests .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESEAIWVBVHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678825 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethoxy)nicotinic acid | |
CAS RN |
1221172-04-8 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221172-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)

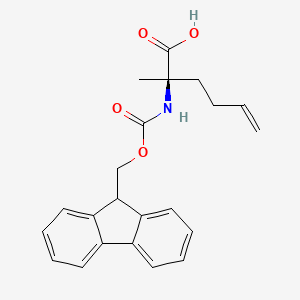
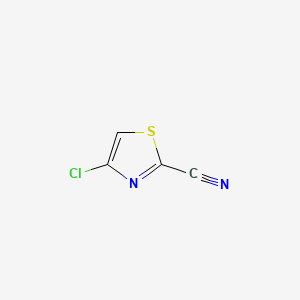
![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
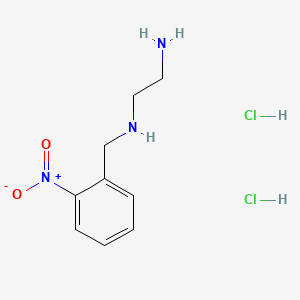

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)
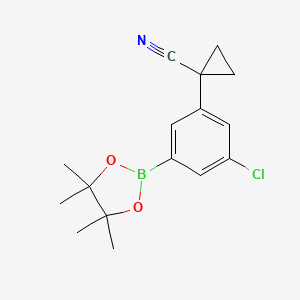
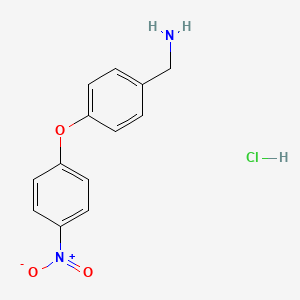
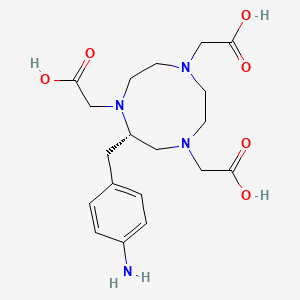

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
